[2-(1H-indazol-1-yl)ethyl]dimethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-indazol-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12-14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QRZORMSARQYGRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 2 1h Indazol 1 Yl Ethyl Dimethylamine
Contemporary Retrosynthetic Analysis and Key Structural Disconnections for [2-(1H-Indazol-1-yl)ethyl]dimethylamine
A logical retrosynthetic analysis of this compound identifies the primary disconnection at the N1-C bond of the indazole ring. This bond formation is central to the synthesis and points to two principal precursors: indazole and a suitable two-carbon electrophile bearing a dimethylamino group.
Primary Disconnection:
Target: this compound
Disconnection: N1-alkylation
Precursors: Indazole and 2-(dimethylamino)ethyl halide (e.g., chloride or bromide) or a tosylate equivalent.
This retrosynthetic approach is predicated on the nucleophilic character of the indazole nitrogen. However, a significant challenge arises from the ambident nucleophilicity of the indazole anion, which can lead to the formation of both N1 and N2-alkylated isomers. Therefore, a successful synthesis must address the critical issue of regioselectivity.
Alternative, though less direct, disconnections could involve the construction of the indazole ring with the N-substituent already in place. This would entail a multi-step synthesis starting from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives. However, the direct N-alkylation of the pre-formed indazole ring is generally considered a more convergent and atom-economical approach.
Development and Refinement of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, the development of synthetic pathways for this compound has focused on achieving high regioselectivity for the desired N1-isomer.
Multi-Step Convergent and Divergent Synthetic Strategies
A convergent synthesis is the most direct route to the target molecule. This involves the coupling of two key fragments, in this case, the indazole core and the dimethylaminoethyl side chain. The primary reaction is the N-alkylation of indazole with a suitable electrophile like 2-chloro-N,N-dimethylethanamine or its corresponding hydrochloride salt.
A potential divergent strategy could involve the synthesis of a common N1-functionalized indazole intermediate that can then be elaborated into a variety of final products. For instance, N1-alkylation with a protected 2-aminoethyl halide, followed by deprotection and subsequent dimethylation, would offer a divergent route to the target compound and other N,N-disubstituted analogues.
Exploration of Catalytic Transformations in Amine and Heterocycle Construction
While the construction of the indazole ring itself can be achieved through various catalytic methods, such as palladium-catalyzed intramolecular C-H amination of hydrazones, the focus for the synthesis of the target molecule is primarily on the catalytic N-alkylation step. Transition metal catalysis, photoredox catalysis, and electrosynthesis have emerged as powerful tools for the N-alkylation of heterocycles. nih.gov These methods can offer milder reaction conditions and improved selectivity compared to traditional methods. For instance, copper-catalyzed N-alkylation of indazoles has been explored, potentially offering an alternative to strong base-mediated reactions.
Integration of Sustainable Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. primescholars.com For the synthesis of this compound, this can manifest in several ways:
Atom Economy: Direct N-alkylation is inherently more atom-economical than multi-step routes involving protection and deprotection steps.
Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is a key consideration.
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.
Catalytic Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric amounts of strong bases. Recent research has explored citric acid as a biodegradable and environmentally benign catalyst for the regioselective synthesis of N-alkylated indazoles. primescholars.com
Systematic Optimization of Reaction Parameters and Process Efficiency
The regioselectivity of the N-alkylation of indazole is highly dependent on the reaction conditions. Systematic optimization of parameters such as the base, solvent, temperature, and nature of the alkylating agent is crucial for maximizing the yield of the desired N1-isomer.
Studies have shown that the combination of a strong, non-nucleophilic base and a less polar, aprotic solvent generally favors N1-alkylation. Sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a particularly effective system for achieving high N1-selectivity. beilstein-journals.orgnih.govresearchgate.net The rationale is that in less polar solvents, the sodium cation of the indazolide salt coordinates more tightly with the N2-nitrogen, sterically hindering its attack on the electrophile and thus directing alkylation to the N1-position.
Conversely, the use of polar aprotic solvents like DMF with bases such as potassium carbonate often leads to a mixture of N1 and N2 isomers. beilstein-journals.org
The following interactive data table summarizes the effect of different reaction conditions on the regioselectivity of indazole N-alkylation, based on findings from various research studies.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio (Typical) | Reference |
| NaH | THF | Room Temp - Reflux | >95:5 | beilstein-journals.orgnih.govresearchgate.net |
| K2CO3 | DMF | 120 | 58:42 | nih.gov |
| Cs2CO3 | DMF | Room Temp | Mixture | beilstein-journals.org |
| NaHMDS | THF | Not specified | Solvent-dependent | nih.gov |
| NaHMDS | DMSO | Not specified | Solvent-dependent | nih.gov |
Regioselectivity and Diastereoselectivity in the Synthesis of this compound
As previously discussed, regioselectivity is the paramount challenge in the synthesis of this compound via direct N-alkylation. The formation of the thermodynamically more stable 1H-indazole tautomer generally leads to the N1-substituted product being the major isomer under thermodynamic control. nih.gov Kinetic control, on the other hand, can sometimes favor the N2-isomer.
The choice of the base and solvent system is the primary tool for controlling this regioselectivity. The use of NaH in THF creates conditions that strongly favor the formation of the N1-alkylated product. The steric and electronic properties of substituents on the indazole ring can also influence the N1/N2 ratio. For instance, sterically bulky substituents at the C7 position can favor N1-alkylation by hindering approach to the N2-position.
Diastereoselectivity is not a factor in the synthesis of this compound as no new chiral centers are formed during the key N-alkylation step, assuming the starting indazole and the alkylating agent are achiral.
Chemical Reactivity and Strategic Derivatization of 2 1h Indazol 1 Yl Ethyl Dimethylamine
Intrinsic Reactivity Profile of the Indazole Nucleus within [2-(1H-indazol-1-yl)ethyl]dimethylamine
The 1H-indazole system is characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. The 1H-tautomer is generally considered more thermodynamically stable than the 2H-form. chemicalbook.com The presence of the N1-[2-(dimethylamino)ethyl] substituent influences the electronic distribution and steric accessibility of the heterocyclic core, which in turn guides its reactivity in various transformations.
The indazole ring is an electron-rich heteroaromatic system and can undergo electrophilic aromatic substitution (EAS). The pyrazole portion of the molecule generally deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. However, substitution on the benzene ring is possible, typically occurring at the C5 and C7 positions, which are para and ortho to the annulated nitrogen atom (N1), respectively.
Furthermore, the C3 position on the pyrazole ring is a key site for electrophilic attack. Its reactivity is analogous to that of the pyrrolic C2 position. Reactions such as nitration and halogenation can be directed to this position under specific conditions. For example, chlorination of 1H-indazole in an acidic medium has been reported to yield a mixture of products including 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com For this compound, the N1-substituent does not sterically hinder the C7 position, suggesting that substitution at C3, C5, and C7 are all mechanistically plausible, with the specific outcome depending on the electrophile and reaction conditions. Computational methods like the RegioSQM approach, which analyzes the free energies of protonated intermediates, can be used to predict the most likely sites of substitution. amazonaws.com
The electron-rich nature of the indazole nucleus makes it generally resistant to direct nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups (e.g., a nitro group). However, the indazole scaffold can participate in nucleophilic reactions that lead to ring transformations, particularly when incorporated into more complex fused systems.
For instance, fused oxazino[3,2-b]indazoles have been shown to undergo nucleophilic ring-opening upon reaction with various nucleophiles, including thiolates, alkoxides, and amines. nih.govacs.org This process, often facilitated by microwave conditions, results in the formation of novel 2-substituted-1H-indazolones. nih.gov While this reactivity is not directly on the parent indazole ring of this compound, it demonstrates that the core structure can be chemically transformed into other valuable heterocyclic systems through strategic modifications that render it susceptible to nucleophilic attack. One such pathway involves an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which can yield isomeric products. nih.govacs.org
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds as an atom- and step-economical strategy. The indazole nucleus is a prime substrate for such transformations, which allow for the introduction of new substituents without the need for pre-functionalization. hilarispublisher.com Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in developing these methodologies. mdpi.com
For N1-substituted indazoles like this compound, the C3-position is a common target for C-H functionalization. This position is electronically activated and accessible, allowing for reactions such as direct arylation, alkenylation, and amination. mdpi.com While the dimethylaminoethyl group is not a classical directing group for ortho-metalation, C-H activation can proceed through various transition metal-catalyzed cycles. For example, rhodium(III)-catalyzed C-H activation has been used to couple imidates with nitrosobenzenes to form the indazole core, demonstrating the amenability of the system to such catalytic cycles. nih.gov These methods provide a powerful toolkit for the late-stage functionalization of the indazole scaffold, enabling the efficient synthesis of complex derivatives.
| Position | Reaction Type | Catalyst/Reagent | Coupling Partner | Reference Finding |
|---|---|---|---|---|
| C3 | Arylation | Pd(OAc)₂ / Ligand | Aryl Halides/Triflates | Palladium-catalyzed direct arylation is a common method for functionalizing the C3 position of N-substituted indazoles. |
| C3 | Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes | Rhodium catalysts are effective for the oxidative alkenylation of indazole C-H bonds. |
| C7 | Nitration | Fe(NO₃)₃ | - | Iron(III) nitrate (B79036) has been used for the site-selective C7-nitration of certain indazole derivatives. hilarispublisher.com |
| C3 | Amination | Cu(OAc)₂ | Amines/Amides | Copper-catalyzed methods have been developed for the C3-amination of the indazole ring. |
Reactivity Characteristics of the Dimethylamine (B145610) Functionality
The N,N-dimethylamino group on the ethyl side chain is a tertiary amine, which imparts basic and nucleophilic character to the molecule. This functionality serves as a primary handle for derivatization through reactions at the nitrogen atom.
As a tertiary amine, the dimethylamino group is strongly nucleophilic and readily reacts with electrophiles. Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents leads to the formation of quaternary ammonium (B1175870) salts. This reaction, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium group, significantly altering the molecule's physical properties, such as its solubility and electronic characteristics. researchgate.netresearchgate.net
Acylation can be achieved using acylating agents like acyl chlorides or anhydrides. The initial reaction forms a highly reactive acylammonium ion. This intermediate is typically not isolated but can be used in situ to acylate other nucleophiles or can undergo further reactions depending on the conditions. These N-functionalization reactions are fundamental for modifying the side chain of this compound.
Quaternization is a definitive reaction of the dimethylamine functionality in this compound. The reaction proceeds via an SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of an alkylating agent. semanticscholar.org The rate and efficiency of this reaction can be influenced by the solvent, temperature, and the nature of the alkylating agent. researchgate.netrsc.org The resulting quaternary ammonium salt is a stable, ionic compound.
A zwitterion is a neutral molecule that contains both a positive and a negative charge at different locations within the structure. In its native state, this compound does not form a zwitterionic intermediate. However, a zwitterion could potentially be formed if the molecule is derivatized to include an acidic functional group. For example, if a carboxylic acid group were introduced onto the indazole ring (e.g., at the C3 position), an intramolecular acid-base reaction could occur. The basic dimethylamino group could deprotonate the acidic carboxylic acid, resulting in a zwitterionic species with a carboxylate anion and a protonated dimethylamino (tertiary ammonium) cation. The formation of such a zwitterion would be highly dependent on the pKa values of the acidic and basic centers and the solvent environment.
| Alkylating Agent | Solvent | Product Type | General Finding |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Acetone or Acetonitrile | Trimethylammonium Iodide Salt | A classic and efficient alkylating agent for forming quaternary ammonium salts. rsc.org |
| Benzyl Chloride (BnCl) | Butanone or DMF | Benzyldimethylammonium Chloride Salt | Effective for introducing a benzyl group; reaction rates are influenced by solvent polarity. researchgate.net |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Solvent-free (neat) | Trimethylammonium Methyl Sulfate Salt | A powerful and often exothermic methylation reaction that can be run without solvent. google.com |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | Ethanol | (Carboethoxymethyl)dimethylammonium Bromide Salt | Introduces a functionalized alkyl chain, allowing for further synthetic modifications. |
Oxidative Transformations of the Amine Moiety
The tertiary dimethylamine moiety of this compound is susceptible to oxidative transformations, which are key reactions in both synthetic chemistry and drug metabolism. pharmaguideline.commsdmanuals.com The primary oxidative pathways for such tertiary amines are N-oxidation and N-dealkylation. nih.gov
N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's solubility and interaction with biological targets. For instance, the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, a compound with a similar dimethylaminoethyl side chain, yields the corresponding N-oxide as a significant metabolite in humans. nih.gov This suggests that this compound would likely undergo a similar biotransformation.
N-Dealkylation: Another significant oxidative pathway is the removal of one or both methyl groups from the nitrogen atom. This process, often catalyzed by enzymes in vivo or by chemical reagents in the lab, typically proceeds through an unstable carbinolamine intermediate. nih.govdtic.mil N-dealkylation of the dimethylamino group would yield the corresponding N-methylamino and primary amine analogues. Studies on various drugs containing the N,N-dimethylamino group have shown that dimethylamine is often the predominant metabolite formed, suggesting a direct deamination pathway can occur. nih.gov Chemical methods for N-dealkylation can involve reagents like potassium hexacyanoferrate(III) or catalytic systems using copper or rhodium complexes. nih.govrsc.org
The potential oxidative transformations of the amine moiety are summarized in the table below.
| Transformation | Product | Typical Reagents/Conditions | Significance |
|---|---|---|---|
| N-Oxidation | This compound N-oxide | H₂O₂, mCPBA | Increases polarity and alters biological interactions. nih.gov |
| N-Demethylation | N-Methyl-[2-(1H-indazol-1-yl)ethyl]amine | Metabolic enzymes (e.g., Cytochrome P450), Chemical reagents | Formation of active or inactive metabolites. nih.gov |
| N,N-Didemethylation | 2-(1H-Indazol-1-yl)ethanamine | Metabolic enzymes, Chemical reagents | Leads to the primary amine analogue. nih.gov |
Chemical Modifications of the Alkyl Linker
A versatile approach begins with the alkylation of 1H-indazole with 1,2-dihaloethanes, such as 1,2-dibromoethane. This reaction can yield N-1 and N-2 isomers of 1-(2-bromoethyl)indazole. nih.gov The resulting bromoethyl intermediate is a valuable synthon for a variety of nucleophilic substitution reactions. For example, the bromine atom can be displaced by an azide (B81097) ion to form 1-(2-azidoethyl)-1H-indazole. This azide derivative is a precursor for 1,3-dipolar cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of various alkyne-containing fragments to the linker. nih.gov This methodology enables the synthesis of a diverse library of compounds with modified linkers, incorporating functionalities like triazole rings.
Design and Synthesis of Structurally Modified Analogues of this compound
The design and synthesis of structurally modified analogues are central to exploring the structure-activity relationships (SAR) of the parent compound. nih.govresearchgate.net Modifications can be systematically introduced at the indazole core, the alkyl chain, and the terminal amine.
Systematic Modifications to the Indazole Core Architecture
The indazole ring is a key component for molecular recognition and can be functionalized at various positions to modulate activity. nih.gov A wide array of synthetic methods is available for the preparation of substituted indazoles. organic-chemistry.orgresearchgate.netcaribjscitech.comorganic-chemistry.org
Common modifications include the introduction of substituents on the benzene ring portion of the indazole. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl groups at specific positions, typically after halogenation of the indazole core (e.g., at C-5). researchgate.netmdpi.com The synthesis of 3,5-disubstituted indazole derivatives has been explored to probe interactions with biological targets. mdpi.com Nitration of the indazole ring is another common transformation, providing nitroindazole derivatives that can be further elaborated. nih.gov These substitutions can influence the electronic properties, lipophilicity, and steric profile of the molecule.
The table below presents examples of systematic modifications to the indazole core.
| Position of Modification | Substituent | Synthetic Method | Potential Impact |
|---|---|---|---|
| C-3 | Aryl/Alkyl | 1,3-Dipolar cycloaddition of diazo compounds with arynes. organic-chemistry.org | Alters steric bulk and electronic properties. |
| C-5 | Aryl | Suzuki cross-coupling of 5-bromoindazole. mdpi.com | Modulates lipophilicity and introduces new binding interactions. |
| C-6 | Nitro (NO₂) | Direct nitration. nih.gov | Introduces a strong electron-withdrawing group. |
| C-7 | Carboxylate (CO₂Me) | Synthesis from substituted anthranilic acids. researchgate.net | Provides a handle for further functionalization (e.g., amide formation). |
Alterations in the Alkyl Chain Length and Branching Motifs
Varying the length and branching of the alkyl linker between the indazole and the amine can profoundly affect the molecule's conformational freedom and its ability to adopt an optimal orientation for binding to a target. The synthesis of analogues with different chain lengths can be achieved by reacting 1H-indazole with haloalkylamines of varying lengths (e.g., 3-chloropropyldimethylamine or 4-chlorobutyldimethylamine) under basic conditions.
A related synthetic strategy involves the N-alkylation of indazole with haloalkylesters, X-(CH₂)n-CO₂R, followed by conversion of the terminal ester group to the desired amine. Studies have shown that the reaction of 1H-indazole with haloalkylesters can produce a series of N-1 substituted derivatives with chain lengths (n) varying from one to ten carbons. nih.govrug.nl This demonstrates the feasibility of systematically elongating the linker. Subsequent hydrolysis of the ester to a carboxylic acid, followed by amide coupling and reduction, would provide access to the corresponding amine analogues with varying chain lengths.
| Alkyl Linker | Example Compound Name | Synthetic Precursor for Indazole Alkylation |
|---|---|---|
| Methylene (B1212753) (-CH₂-) | (1H-Indazol-1-yl)methyldimethylamine | N,N-Dimethyl-chloromethanamine |
| Propylene (-CH₂CH₂CH₂-) | [3-(1H-Indazol-1-yl)propyl]dimethylamine | 3-Chloro-N,N-dimethylpropan-1-amine |
| Butylene (-CH₂CH₂CH₂CH₂-) | [4-(1H-Indazol-1-yl)butyl]dimethylamine | 4-Chloro-N,N-dimethylbutan-1-amine |
| Branched Ethylene (-CH(CH₃)CH₂-) | [2-(1H-Indazol-1-yl)propyl]dimethylamine | 1-Chloro-N,N-dimethylpropan-2-amine |
Exploration of Varied Amine Substitution Patterns
Replacing the dimethylamino group with other amine functionalities is a common strategy in medicinal chemistry to fine-tune properties such as basicity, lipophilicity, and hydrogen bonding capacity. The synthesis of these analogues typically involves the N-alkylation of indazole with a suitable 2-chloroethylamine (B1212225) derivative bearing the desired amine moiety, which is often protected during the reaction.
A wide range of amine head groups can be explored, including other dialkylamines (e.g., diethylamine), cyclic amines (e.g., pyrrolidine (B122466), piperidine, morpholine), and N-methylpiperazine. The synthesis of 1-(2-(diethylamino)ethyl) derivatives of benzimidazoles has been reported, providing a direct template for the synthesis of the corresponding indazole analogue. rasayanjournal.co.in Similarly, the synthesis of 1-(2-indenylethyl)pyrrolidine demonstrates the attachment of a pyrrolidine ring via an ethyl linker. soeagra.com Furthermore, the introduction of a piperazine (B1678402) moiety is a well-established strategy to enhance aqueous solubility and oral bioavailability in drug candidates. mdpi.com
| Amine Moiety | Example Analogue Name | Alkylation Reagent |
|---|---|---|
| Diethylamino | [2-(1H-Indazol-1-yl)ethyl]diethylamine | 1-Chloro-N,N-diethylethanamine |
| Pyrrolidinyl | 1-[2-(1H-Indazol-1-yl)ethyl]pyrrolidine | 1-(2-Chloroethyl)pyrrolidine. soeagra.com |
| Piperidinyl | 1-[2-(1H-Indazol-1-yl)ethyl]piperidine | 1-(2-Chloroethyl)piperidine |
| Morpholinyl | 4-[2-(1H-Indazol-1-yl)ethyl]morpholine | 4-(2-Chloroethyl)morpholine |
| N-Methylpiperazinyl | 1-Methyl-4-[2-(1H-Indazol-1-yl)ethyl]piperazine | 1-(2-Chloroethyl)-4-methylpiperazine |
Mechanistic Elucidation and Kinetic Studies of Reactions Involving 2 1h Indazol 1 Yl Ethyl Dimethylamine
Definitive Reaction Mechanism Determination for Key Synthetic Transformations
The key synthetic transformation for obtaining [2-(1H-indazol-1-yl)ethyl]dimethylamine is the N-alkylation of 1H-indazole with an appropriate ethylamine (B1201723) electrophile, typically 2-(dimethylamino)ethyl chloride. The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The regioselectivity of this reaction is a critical aspect of the mechanism and is influenced by several factors, including the nature of the base, solvent, and counter-ion.
The generally accepted mechanism proceeds via a nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of 1H-indazole by a base (e.g., sodium hydride, potassium carbonate) to form the indazolide anion. This anion exists in equilibrium between two tautomeric forms, with the negative charge delocalized over the N1 and N2 atoms. The subsequent alkylation can then occur at either nitrogen atom.
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the regioselectivity of indazole alkylation. nih.govresearchgate.netwuxibiology.com These studies reveal that the outcome is often a result of a delicate balance between kinetic and thermodynamic control.
Influence of Reaction Conditions:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor the formation of the N1-isomer by solvating the cation and promoting the formation of a "freer" indazolide anion, allowing the reaction to proceed under thermodynamic control. nih.gov In contrast, less polar solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of tight ion pairs between the indazolide anion and the counter-ion, which can sterically hinder attack at the N1 position, favoring the N2-isomer. nih.govbeilstein-journals.org
Base and Counter-ion: The choice of base and its corresponding counter-ion plays a crucial role. For instance, using sodium hydride (NaH) in THF often leads to high N1-selectivity. beilstein-journals.org It is postulated that the Na+ cation can coordinate with the N2-nitrogen and an electron-rich group at the C3 position (if present), sterically directing the alkylating agent to the N1 position. nih.gov Cesium carbonate (Cs2CO3) has also been shown to promote N1-alkylation, potentially through a chelation mechanism. nih.govbeilstein-journals.org
The reaction of 1H-indazole with 2-(dimethylamino)ethyl chloride specifically introduces an additional layer of complexity due to the presence of the tertiary amine in the electrophile. This amine moiety can potentially interact with the metal counter-ion or the indazole ring itself, influencing the regioselectivity of the reaction.
Quantitative Kinetic Analysis of Reaction Pathways
A quantitative kinetic analysis of the N-alkylation of 1H-indazole provides deeper insights into the factors governing the reaction rate and selectivity. While specific experimental kinetic data for the synthesis of this compound is not extensively reported in the literature, computational studies on analogous systems offer valuable quantitative information.
DFT calculations have been employed to determine the activation energies (ΔG‡) for the competing N1 and N2 alkylation pathways. These calculations help to quantify the kinetic barrier for each pathway and predict the expected ratio of products.
Table 1: Calculated Activation Energies for N1 and N2 Alkylation of Indazole
| Reaction Pathway | Alkylating Agent | Solvent | Base | ΔG‡ (N1-alkylation) (kcal/mol) | ΔG‡ (N2-alkylation) (kcal/mol) | Predicted N1:N2 Ratio (Kinetic) |
|---|---|---|---|---|---|---|
| Indazole Alkylation | Methyl Iodide | DMF | K2CO3 | 12.76 wuxibiology.com | 13.87 wuxibiology.com | ~10:1 |
| Indazole Alkylation | Pentyl Bromide | THF | NaH | Lower for N1 nih.gov | Higher for N2 nih.gov | Predominantly N1 |
The data in this table is based on computational studies of similar indazole alkylation reactions and serves as an illustrative example of the kinetic parameters involved.
For the reaction to form this compound, the reaction rate is expected to follow second-order kinetics, being first order with respect to both the indazolide anion and 2-(dimethylamino)ethyl chloride.
Rate = k[indazolide⁻][CH₃)₂NCH₂CH₂Cl]
The rate constant, k, will be influenced by temperature, following the Arrhenius equation. The higher activation energy for the N1-alkylation pathway implies that higher reaction temperatures would favor the formation of the thermodynamically more stable N1-product by providing sufficient energy to overcome this barrier.
Identification and Characterization of Transient Reaction Intermediates
The N-alkylation of indazole proceeds through short-lived transient intermediates. While direct spectroscopic observation of these species is challenging due to their high reactivity, their existence is inferred from mechanistic studies and computational modeling.
The primary transient intermediate is the indazolide anion , formed upon deprotonation of 1H-indazole. This anion is a resonance-stabilized species, with the negative charge distributed between the N1 and N2 atoms. The nature of the interaction of this anion with the counter-ion (e.g., Na+, K+, Cs+) is critical in determining the subsequent reaction pathway.
Tight Ion Pairs (TIPs) and Solvent-Separated Ion Pairs (SSIPs): In less polar solvents like THF, the indazolide anion and the metal cation can exist as a tight ion pair (TIP) . nih.gov In this arrangement, the cation is closely associated with the anion, which can influence the steric accessibility of the N1 and N2 positions. In more polar, coordinating solvents like DMF or DMSO, solvent-separated ion pairs (SSIPs) are more likely to form. nih.gov Here, solvent molecules surround the cation, leading to a "freer" and more reactive indazolide anion.
In some cases, particularly in thermodynamically controlled reactions, the initial kinetic product (often the N2-isomer) can act as a transient intermediate that then rearranges to the more stable thermodynamic product (the N1-isomer). nih.gov This isomerization, known as the Dimroth rearrangement, can occur under certain conditions, although it is not always a facile process for N-alkylindazoles.
For the specific synthesis of this compound, another potential transient species could be a complex formed between the alkylating agent, 2-(dimethylamino)ethyl chloride, and the metal counter-ion. The tertiary amine functionality could chelate to the metal ion, influencing the trajectory of the electrophile as it approaches the indazolide anion.
The characterization of such transient species often relies on indirect methods, such as:
In-situ reaction monitoring using techniques like NMR or IR spectroscopy to detect the appearance and disappearance of intermediate signals.
Trapping experiments where a reactive species is added to intercept and stabilize the transient intermediate.
Computational chemistry to model the structures and energies of potential intermediates and transition states along the reaction coordinate. nih.govwuxibiology.com
In a study on a selective N1-indazole alkylation, potential intermediates such as N1 and N2 enamines, as well as aminal pseudo-dimers, were synthesized and characterized independently to understand their role in the reaction progression. nih.gov This highlights the complexity of the reaction mixture and the potential for multiple transient species to be involved.
Advanced Spectroscopic and Structural Characterization of 2 1h Indazol 1 Yl Ethyl Dimethylamine and Its Derivatives
Comprehensive NMR Spectroscopic Analysis for Conformational Preferences and Tautomeric Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of [2-(1H-indazol-1-yl)ethyl]dimethylamine in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for the elucidation of conformational preferences and the investigation of tautomeric equilibria.
The flexible ethyl-dimethylamine side chain can adopt various conformations in solution. The relative populations of these conformers are influenced by steric and electronic effects. The conformational preferences can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons. For instance, NOE correlations between the protons of the dimethylamino group and the ethyl bridge, as well as between the ethyl bridge and the indazole ring, can reveal the preferred spatial arrangement of the side chain relative to the heterocyclic core.
Indazole itself can exist in two tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net However, for 1-substituted indazoles such as this compound, the tautomeric equilibrium is generally not a factor, as the substitution at the N1 position locks the molecule in the 1H-tautomeric form. nih.gov This is supported by numerous studies on N-substituted indazoles where the 1H-tautomer is found to be thermodynamically more stable. researchgate.net
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from analogous compounds. nih.govrsc.orgwiley-vch.deamazonaws.comresearchgate.net
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (indazole) | ~8.0 | s | - |
| H4 (indazole) | ~7.7 | d | ~8.5 |
| H5 (indazole) | ~7.1 | t | ~7.5 |
| H6 (indazole) | ~7.3 | t | ~7.5 |
| H7 (indazole) | ~7.5 | d | ~8.0 |
| N-CH₂ (ethyl) | ~4.4 | t | ~7.0 |
| CH₂-N (ethyl) | ~2.8 | t | ~7.0 |
| N(CH₃)₂ | ~2.3 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~134 |
| C3a | ~123 |
| C4 | ~121 |
| C5 | ~122 |
| C6 | ~127 |
| C7 | ~110 |
| C7a | ~140 |
| N-CH₂ (ethyl) | ~48 |
| CH₂-N (ethyl) | ~58 |
| N(CH₃)₂ | ~45 |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. nih.govmdpi.com Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis.
The fragmentation of the molecular ion of this compound is expected to be dominated by cleavage of the ethylamine (B1201723) side chain. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the dimethylamino group, leading to the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with a characteristic m/z value. Another significant fragmentation would be the cleavage of the bond between the ethyl chain and the indazole ring, resulting in an indazole radical cation and a dimethylaminoethyl radical.
Predicted Key Fragmentation Ions for this compound
| Ion Structure | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 189.1419 | Molecular Ion |
| [M - CH₃]⁺ | 174.1184 | Loss of a methyl radical |
| [indazole-CH₂]⁺ | 131.0599 | Cleavage of the ethyl C-N bond |
| [indazole]⁺ | 118.0528 | Cleavage of the N-ethyl bond |
| [CH₂=N(CH₃)₂]⁺ | 58.0651 | Alpha-cleavage of the ethyl chain |
Isotopic labeling studies can provide further insights into fragmentation mechanisms and can be used for quantitative analysis. nih.govresearchgate.netnih.govsigmaaldrich.comrsc.org For example, deuterium (B1214612) labeling of the dimethylamino group would result in a mass shift of the molecular ion and any fragments containing this group, confirming the proposed fragmentation pathways.
X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline form.
The crystal packing is expected to be influenced by various intermolecular interactions. researchgate.netmdpi.comnih.gov While the molecule does not possess strong hydrogen bond donors, the nitrogen atoms of the indazole ring and the dimethylamino group can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds are likely to be present, connecting neighboring molecules. Furthermore, π-π stacking interactions between the aromatic indazole rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. The flexible ethylamine side chain may adopt a conformation that optimizes these intermolecular interactions. researchgate.netmdpi.com
Expected Crystallographic Data and Intermolecular Interactions
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths | C-N (amine) ~1.47 Å, C-N (indazole) ~1.35 Å, C-C ~1.53 Å |
| Key Bond Angles | C-N-C (amine) ~112°, Indazole ring angles ~108-130° |
| Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking, van der Waals forces |
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of this compound. arxiv.org Each vibrational mode of the molecule corresponds to a specific energy, which can be observed as a band in the IR or Raman spectrum.
The IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic indazole ring and the aliphatic ethyl and methyl groups. The C=N and C=C stretching vibrations of the indazole ring will also give rise to distinct bands. The C-N stretching vibrations of the dimethylamino group and the indazole-ethyl linkage will also be observable.
Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the IR data. The aromatic ring stretching modes of the indazole moiety are expected to produce strong signals in the Raman spectrum.
Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H (indazole) | Stretching | 3100-3000 |
| Aliphatic C-H (ethyl, methyl) | Stretching | 2980-2850 |
| C=N (indazole) | Stretching | 1620-1580 |
| C=C (indazole) | Stretching | 1590-1450 |
| C-N (dimethylamine) | Stretching | 1250-1020 |
| C-N (indazole-ethyl) | Stretching | 1300-1100 |
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the molecule's vibrational properties and confirm the presence of its key functional components. sphinxsai.comairo.co.innih.govnih.govresearchgate.net
Computational and Theoretical Investigations of 2 1h Indazol 1 Yl Ethyl Dimethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for dissecting the electronic makeup of molecules. researchgate.netresearchgate.net These methods allow for the precise calculation of electron distribution and orbital energies, which are critical determinants of a molecule's stability and chemical reactivity. For [2-(1H-indazol-1-yl)ethyl]dimethylamine, such calculations illuminate the interplay between the indazole ring system and the dimethylaminoethyl side chain.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
Table 1: Representative Frontier Molecular Orbital Data for an Indazole Derivative This table presents hypothetical data to illustrate the typical outputs of a quantum chemical calculation for a molecule like this compound.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 | Indicator of chemical stability and reactivity. A larger gap implies greater stability. |
Electrostatic Potential Surfaces and Charge Topography
Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps that visualize the charge distribution around a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, an MEP analysis would be expected to show significant negative potential around the nitrogen atoms—both in the pyrazole (B372694) part of the indazole ring and on the terminal dimethylamine (B145610) group. researchgate.netasianresassoc.org These regions represent the lone pairs of electrons and are the primary sites of nucleophilicity. Positive potential would likely be observed around the hydrogen atoms of the aromatic ring and the ethyl chain. researchgate.netasianresassoc.org This detailed charge topography helps in understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Detailed Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. mdpi.com this compound possesses several rotatable bonds, particularly within the ethyl-dimethylamine side chain, allowing it to adopt numerous conformations.
A detailed conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES). This process identifies the low-energy, stable conformers that the molecule is most likely to adopt. Quantum chemical calculations are employed to determine the relative energies of these different spatial arrangements. Studies on similar flexible molecules have shown that the presence of certain substituents can dramatically alter the conformational landscape, favoring specific arrangements over others. mdpi.com Understanding the preferred conformations of this compound is crucial for predicting how it might fit into a biological receptor's binding pocket.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Conformational Behavior
While quantum calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment.
For this compound, MD simulations would be particularly useful for studying its behavior in a solvent, such as water. These simulations can show how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences of the side chain. Furthermore, if the molecule is intended to interact with a biological target, MD simulations can model the binding process, revealing the stability of the protein-ligand complex and key interactions that maintain the bound state. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can quantify the stability of the molecule's conformation. nih.gov
Predictive Modeling of Chemical Transformations and Reaction Barriers
Computational chemistry can also be used to predict how a molecule might undergo chemical reactions. By mapping the reaction pathway from reactant to product, it is possible to locate the transition state and calculate the activation energy barrier. This barrier determines the rate of the reaction.
In Silico Design and Screening of Novel this compound Derivatives
The ultimate goal of computational investigation is often to guide the design of new molecules with improved properties. The insights gained from quantum chemical calculations and molecular dynamics simulations of the parent compound, this compound, can be leveraged for the in silico design of novel derivatives. nih.gov
By understanding the structure-activity relationship (SAR)—how specific structural features relate to function—researchers can make targeted modifications to the molecule. For instance, if MEP analysis indicates that the dimethylamine group is a key interaction point, derivatives could be designed with alternative amine groups to modulate basicity and binding affinity. If FMO analysis suggests a potential for unwanted reactivity, modifications could be made to the indazole ring to increase the HOMO-LUMO gap. This rational, structure-guided approach, which is widely applied to the indazole scaffold, accelerates the discovery of new compounds with optimized characteristics for specific applications. researchgate.net
Table 2: Example of an In Silico Screening Protocol for Derivative Design This table provides a hypothetical illustration of how computational tools might be used to screen potential derivatives based on calculated properties.
| Derivative Modification | Calculated Binding Affinity (kcal/mol) | Predicted HOMO-LUMO Gap (eV) | Rationale for Modification |
| Parent Compound | -7.5 | 5.0 | Baseline measurement. |
| Add fluoro group to indazole ring | -8.2 | 5.1 | Enhance binding affinity through halogen bonding; slightly increase stability. |
| Replace dimethylamine with pyrrolidine (B122466) | -7.8 | 4.9 | Introduce conformational constraint to potentially improve selectivity. |
| Extend ethyl chain to propyl | -7.1 | 5.0 | Probe for additional hydrophobic interactions in the binding pocket. |
Coordination Chemistry and Ligand Properties of 2 1h Indazol 1 Yl Ethyl Dimethylamine
Synthesis and Characterization of Metal Complexes with [2-(1H-indazol-1-yl)ethyl]dimethylamine
The synthesis of metal complexes with N-donor ligands such as this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the nature of the resulting complex. For instance, the synthesis of ruthenium(II) complexes often involves refluxing the ligand with a ruthenium precursor in a solvent mixture like dichloromethane and methanol. mdpi.com Similarly, complexes of other transition metals like nickel, palladium, platinum, and gold can be prepared by reacting the ligand with the corresponding metal chloride salts in ethanol. jmchemsci.comuobaghdad.edu.iq
The general synthetic route can be represented as: M-X + nL → [M(L)n]X where M is the metal ion, X is the counter-ion, and L is the this compound ligand.
Characterization of the newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:
Elemental Analysis (C, H, N): To confirm the empirical formula of the complex. nih.gov
Spectroscopic Methods:
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C-N bonds of the indazole and dimethylamino groups. mdpi.com
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution. Coordination to a metal ion typically causes shifts in the chemical shifts of the protons and carbons of the ligand. mdpi.comnih.gov
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. acs.org
Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex ion and confirm its composition. nih.gov
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov
Table 1: Representative Synthetic Conditions for Metal Complexes with N-Donor Ligands
| Metal Precursor | Ligand | Solvent | Reaction Conditions | Complex Type | Reference Example |
|---|---|---|---|---|---|
| [Cy-Ru] | Indanone derivatives | CH₂Cl₂:MeOH | Reflux, 4h | Ruthenium(II) complex | mdpi.com |
| NiCl₂·6H₂O | Azo ligand | Ethanol | Reflux, 2h | Nickel(II) complex | jmchemsci.com |
| PdCl₂ | Azo ligand | Ethanol | Reflux, 2h | Palladium(II) complex | uobaghdad.edu.iq |
| ZnX₂ (X = Cl, Br, I) | Di(1H-indazol-1-yl)methane | - | - | Zinc(II) complex | nih.gov |
Investigation of Chelation Modes and Coordination Geometries
This compound is expected to act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the indazole ring and the nitrogen atom of the dimethylamino group. google.com This forms a stable five-membered chelate ring. The indazole moiety itself can exhibit different coordination modes, but in this ligand, the substitution at the N1 position directs coordination to the N2 atom of the pyrazole (B372694) part of the indazole ring. mdpi.com
The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the counter-ions present. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar.
Octahedral Geometry: This is common for hexacoordinate metal ions, such as Ru(II), Co(III), and Ni(II). In such complexes, the metal center would be coordinated to three molecules of the bidentate this compound ligand, or a combination of this ligand and other monodentate or bidentate ligands.
Tetrahedral Geometry: This geometry is often observed for tetracoordinate metal ions like Zn(II) and some Co(II) complexes. nih.gov
Square Planar Geometry: This is characteristic of tetracoordinate d⁸ metal ions such as Pd(II), Pt(II), and Au(III). uobaghdad.edu.iq
The specific chelation and resulting geometry can be definitively determined by single-crystal X-ray diffraction analysis. nih.gov
Table 2: Expected Coordination Geometries for Metal Complexes
| Metal Ion | d-electron count | Typical Coordination Number | Predicted Geometry | Example from Literature |
|---|---|---|---|---|
| Ru(II) | d⁶ | 6 | Octahedral | Ru(bpy)₂(DBHIP)₂ nih.gov |
| Zn(II) | d¹⁰ | 4 | Tetrahedral | [ZnCl₂(L)] nih.gov |
| Pd(II) | d⁸ | 4 | Square Planar | [Pd(H₂L)(H₂O)Cl] uobaghdad.edu.iq |
| Pt(IV) | d⁶ | 6 | Octahedral | [Pt(H₂L)(H₂O)Cl₃] uobaghdad.edu.iq |
Spectroscopic Probing of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for understanding the nature of the interaction between the metal ion and the this compound ligand.
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms of the ligand to the metal center leads to a decrease in the electron density around these atoms. This results in a shift of the C-N and N-H stretching vibrations to lower or higher frequencies in the IR spectrum, providing evidence of coordination. For instance, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are expected to change upon complexation. For example, the protons of the ethyl bridge and the methyl groups of the dimethylamino moiety, as well as the protons of the indazole ring, would likely experience downfield shifts due to the deshielding effect of the metal ion. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the metal complexes can provide insights into the d-d transitions of the metal ion and any charge-transfer bands. Metal-to-ligand charge transfer (MLCT) bands are particularly important as they are often associated with the photophysical and photochemical properties of the complexes. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. acs.org
Table 3: Representative Spectroscopic Data for Metal Complexes with N-Donor Ligands
| Technique | Observed Change upon Complexation | Information Gained | Reference Example |
|---|---|---|---|
| FT-IR | Shift in C=N and C-N stretching frequencies. Appearance of M-N stretching bands. | Confirmation of ligand coordination to the metal center. | Shift of C=O band in Ru-indanone complexes. mdpi.com |
| ¹H NMR | Downfield shift of protons near the coordination sites. | Elucidation of the solution-state structure. | Diagnostic signals for aromatic rings in indole-pyrazole hybrids. mdpi.com |
| ¹³C NMR | Shift in carbon signals adjacent to the donor atoms. | Confirmation of the coordination environment. | Signals from carbon atoms of the indole and pyrazole rings. mdpi.com |
| UV-Vis | Appearance of d-d transition and MLCT bands. | Information on electronic structure and potential photophysical properties. | MLCT excited states in 3d⁶ complexes. acs.org |
Exploration of Metal Complexes of this compound in Catalysis and Materials Applications
Metal complexes containing N-donor ligands are widely explored for their potential applications in various fields, including catalysis and materials science. alfachemic.com The specific properties of the this compound ligand, such as its steric and electronic profile, can be tuned to influence the catalytic activity and material properties of its metal complexes.
Catalysis: Ruthenium complexes with N-donor ligands have shown significant catalytic activity in a variety of organic transformations, including C-H activation and coupling reactions. rsc.org The versatility of the coordination sphere allows for the modulation of the metal center's reactivity. Palladium complexes are also well-known for their catalytic applications, particularly in cross-coupling reactions. alfachemic.com It is conceivable that complexes of this compound could be effective catalysts in similar reactions.
Materials Science: Metal complexes with heterocyclic N-donor ligands are of interest for the development of new materials with specific optical and electronic properties. alfachemic.com For example, ruthenium and iridium complexes are known for their applications in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells. mdpi.com The photoluminescent properties of these complexes are often dependent on the nature of the ligands. Coordination polymers based on indazole derivatives have also been investigated for their luminescent properties. mdpi.com Therefore, complexes of this compound could potentially be utilized in the design of novel photoluminescent materials. Furthermore, such complexes might find applications in the development of multifunctional agents for biomedical applications, an area where metal complexes are increasingly being explored. rsc.orgnih.gov
Table 4: Potential Applications of Metal Complexes with this compound
| Application Area | Relevant Metal | Underlying Principle | Example from Related Systems |
|---|---|---|---|
| Homogeneous Catalysis | Ruthenium, Palladium | Modulation of the metal's electronic and steric properties by the ligand to facilitate catalytic cycles. | Ruthenium-catalyzed C-H coupling. rsc.org |
| Luminescent Materials | Ruthenium, Iridium, Zinc | Ligand-centered π-π* transitions and metal-to-ligand charge transfer leading to photoluminescence. | Photoluminescent coordination polymers of Zn(II) with indazole derivatives. mdpi.com |
| Organic Electronics | Ruthenium | Formation of polymer-metal complex hybrid films with tailored electronic properties. | Ruthenium complex-PMMA hybrid films. mdpi.com |
Integration of 2 1h Indazol 1 Yl Ethyl Dimethylamine in Advanced Materials Science and Polymer Chemistry
Design and Synthesis of Functional Polymers Incorporating [2-(1H-Indazol-1-yl)ethyl]dimethylamine Moieties
The incorporation of specific functional moieties into polymer chains is a fundamental strategy for creating materials with tailored properties. The this compound scaffold, with its indazole ring and a tertiary amine group, presents a versatile building block for the synthesis of functional polymers. The indazole group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the polymer's morphology and mechanical properties. The dimethylamine (B145610) group offers a site for quaternization, rendering the polymer cationic and potentially water-soluble, or for coordinating with metal ions.
The synthesis of such functional polymers could be approached through several established polymerization techniques. One potential route is the synthesis of a monomer containing the this compound moiety, which can then be polymerized. For instance, a vinyl group could be introduced into the indazole ring or the ethylamine (B1201723) side chain, creating a monomer suitable for free-radical or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.
Another approach involves the post-polymerization modification of a pre-existing polymer with reactive side groups. For example, a polymer with pendant reactive groups like chloromethyl or epoxy groups could be reacted with this compound to introduce the desired functionality. This method offers flexibility in tuning the degree of functionalization along the polymer backbone.
Table 1: Potential Polymerization Strategies for this compound-Containing Polymers
| Polymerization Method | Monomer Design/Modification Strategy | Potential Polymer Architecture |
|---|---|---|
| Free-Radical Polymerization | Synthesis of a vinyl-functionalized this compound monomer. | Linear or branched homopolymers and copolymers. |
| Controlled Radical Polymerization (ATRP, RAFT) | Synthesis of a monomer with a polymerizable group (e.g., acrylate, styrene) attached to the indazole or amine. | Well-defined linear, block, and star copolymers with controlled molecular weight. |
Role in the Construction of Supramolecular Architectures
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for the construction of supramolecular architectures. The indazole ring can act as a hydrogen bond donor and acceptor, as well as a π-stacking unit. The dimethylamine group can also participate in hydrogen bonding or, more significantly, act as a ligand for coordination to metal ions.
The combination of these features allows for the formation of diverse supramolecular assemblies. For example, in the presence of suitable metal ions, this compound could act as a bidentate or monodentate ligand, leading to the formation of coordination polymers or discrete metallosupramolecular cages. The geometry of the resulting architecture would be dictated by the coordination preference of the metal ion and the stoichiometry of the components.
Development of Responsive Materials Utilizing Indazole-Amine Scaffolds
Responsive or "smart" materials are designed to undergo a significant change in their properties in response to an external stimulus, such as pH, temperature, or light. The indazole-amine scaffold of this compound contains a pH-sensitive tertiary amine group. At low pH, the amine group will be protonated, leading to a positive charge and increased hydrophilicity. At higher pH, the amine will be deprotonated and neutral, resulting in a more hydrophobic character.
This pH-responsive behavior can be harnessed to create smart materials. For instance, polymers incorporating this compound moieties could exhibit pH-dependent solubility or swelling. A hydrogel cross-linked with such a polymer could swell significantly in acidic conditions due to electrostatic repulsion between the protonated amine groups and contract in neutral or basic conditions. This property could be utilized in applications such as controlled drug delivery, where a drug could be loaded into the hydrogel and released in response to a specific pH environment, such as that found in tumor tissues or specific cellular compartments.
The development of such responsive materials would involve the synthesis of polymers or networks where the concentration and distribution of the indazole-amine units are carefully controlled to achieve the desired switching behavior. Characterization of these materials would involve techniques such as dynamic light scattering to study changes in particle size in solution, and swelling studies for hydrogels at different pH values.
Table 2: Potential Stimuli-Responsive Behavior of Materials Incorporating this compound
| Stimulus | Responsive Mechanism | Potential Application |
|---|---|---|
| pH | Protonation/deprotonation of the dimethylamine group, leading to changes in charge, hydrophilicity, and conformation. | pH-triggered drug release, sensors, smart coatings. |
Studies on Surface Adsorption and Interfacial Phenomena
The behavior of molecules at interfaces is critical in a wide range of applications, from coatings and adhesives to biosensors and catalysis. The this compound molecule possesses functionalities that could lead to interesting surface adsorption and interfacial phenomena. The indazole ring, with its aromatic character and nitrogen atoms, can interact with various surfaces through van der Waals forces, hydrogen bonding, and coordination. The tertiary amine can also interact with surfaces, particularly those with acidic sites.
This compound could potentially be used to modify the surface properties of materials. For example, its adsorption onto a solid substrate could alter the surface energy, wettability, and chemical reactivity of the material. Self-assembled monolayers (SAMs) could potentially be formed on suitable substrates, creating a well-defined organic thin film with the indazole and amine functionalities exposed. The formation and characterization of such SAMs would provide fundamental insights into the molecule-surface interactions.
In the context of polymer science, incorporating this compound into a polymer could influence its interfacial behavior. For example, in a polymer blend or composite, these functional groups could migrate to the interface, acting as a compatibilizer to improve the adhesion between different phases. The study of surface adsorption would typically involve techniques such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and contact angle measurements to quantify the extent and nature of adsorption.
While specific adsorption isotherms and interfacial tension data for this compound are not widely reported, the known behavior of similar heterocyclic and amine-containing compounds suggests that it would exhibit significant surface activity. Further research in this area would be valuable for developing new functional surfaces and interfaces.
Catalytic Applications of 2 1h Indazol 1 Yl Ethyl Dimethylamine and Its Structural Derivatives
Exploration of Organocatalytic Properties of the Dimethylamine (B145610) Moiety
The dimethylamine group is a well-established functional group in the field of organocatalysis, capable of acting as both a Brønsted and a Lewis base. In the context of [2-(1H-indazol-1-yl)ethyl]dimethylamine, the tertiary amine can facilitate a variety of organic transformations.
The catalytic activity of tertiary amines often involves the activation of substrates through the formation of charged intermediates. For instance, in reactions such as the Baylis-Hillman reaction, the tertiary amine acts as a nucleophilic catalyst, adding to an activated alkene to form a zwitterionic intermediate, which then reacts with an electrophile. While direct studies on the organocatalytic activity of this compound are not extensively documented, the reactivity of analogous N,N-dimethylalkylamines suggests its potential in a range of reactions.
Table 1: Potential Organocatalytic Reactions Catalyzed by Tertiary Amines
| Reaction Type | Role of Tertiary Amine | Potential Substrates |
| Baylis-Hillman | Nucleophilic catalyst | Aldehydes, activated alkenes |
| Michael Addition | Brønsted base catalyst | α,β-Unsaturated carbonyls, active methylene (B1212753) compounds |
| Aldol Reaction | Brønsted base catalyst | Aldehydes, ketones |
| Acyl Transfer | Nucleophilic catalyst | Alcohols, acyl halides/anhydrides |
The indazole moiety, while not directly participating in the bond-making or breaking steps of these organocatalytic cycles, can exert a significant electronic influence on the dimethylamine group. The electron-donating or withdrawing nature of substituents on the indazole ring could modulate the basicity and nucleophilicity of the tertiary amine, thereby fine-tuning its catalytic activity. Further research into the synthesis of various substituted indazole derivatives of this compound could unlock a spectrum of organocatalysts with tailored reactivity.
Ligand Design for Homogeneous and Heterogeneous Transition Metal Catalysis
The presence of two potential coordination sites, the N2 atom of the indazole ring and the nitrogen atom of the dimethylamine group, makes this compound an attractive candidate for a bidentate ligand in transition metal catalysis. The resulting five-membered chelate ring upon coordination to a metal center is generally stable, making it a reliable ligand scaffold.
The electronic properties of the indazole ring can be readily modified by introducing substituents, which in turn influences the donor properties of the indazole nitrogen. This allows for the fine-tuning of the electronic environment around the metal center, a crucial aspect in optimizing catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization.
The steric bulk around the metal center can also be adjusted by modifying the substituents on the indazole ring or by replacing the methyl groups on the amine with larger alkyl groups. This steric control is vital for influencing the regioselectivity and stereoselectivity of catalytic transformations.
Table 2: Potential Transition Metal-Catalyzed Reactions Employing Indazole-Amine Ligands
| Reaction Type | Potential Metal Center | Role of the Ligand |
| Suzuki-Miyaura Coupling | Palladium, Nickel | Stabilizing the metal center, influencing reductive elimination |
| Heck Coupling | Palladium | Controlling regioselectivity and catalyst stability |
| C-H Activation | Rhodium, Iridium, Palladium | Directing group and ligand for metal center |
| Hydrogenation | Ruthenium, Rhodium | Modulating electronic and steric properties of the catalyst |
| Polymerization | Zirconium, Titanium | Controlling polymer tacticity and molecular weight |
While specific examples of this compound as a ligand in catalysis are emerging, the broader class of N-heterocycle-based amine ligands has demonstrated significant success. For instance, pyridine- and pyrazole-containing amine ligands have been effectively used in a variety of catalytic processes.
Immobilization Strategies for this compound as a Catalyst
The transition from homogeneous to heterogeneous catalysis is a critical step towards developing more sustainable and industrially viable chemical processes. Immobilizing this compound, either as an organocatalyst or as a ligand for a metal complex, onto a solid support offers several advantages, including ease of catalyst separation, recyclability, and potential for use in continuous flow reactors.
Several strategies can be envisioned for the immobilization of this compound:
Covalent Attachment to Polymer Supports: Functionalization of the indazole ring or the ethylamine (B1201723) backbone with a reactive handle (e.g., a vinyl, chloro, or hydroxyl group) would allow for its covalent attachment to various polymer backbones, such as polystyrene, polyethylene glycol (PEG), or silica gel.
Ionic Liquid-Based Immobilization: The quaternization of the dimethylamine group to form a cationic ammonium (B1175870) salt would enable its immobilization in an ionic liquid phase. This approach can facilitate catalyst recycling by simple decantation. For instance, palladium complexes have been immobilized over imidazolium ionic liquids for the functionalization of 1H-indazole. nih.gov
Adsorption onto Solid Supports: The polar nature of the indazole and amine functionalities could allow for the physical adsorption of the molecule or its metal complexes onto solid supports like alumina, silica, or zeolites.
Encapsulation in Porous Materials: The catalyst could be encapsulated within the pores of metal-organic frameworks (MOFs) or zeolites, providing a confined environment that can enhance catalytic activity and selectivity.
The choice of immobilization strategy will depend on the specific catalytic application and the desired properties of the heterogeneous catalyst.
Potential in Asymmetric Induction and Chiral Catalysis
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The scaffold of this compound presents several opportunities for the development of novel chiral catalysts.
Chirality can be introduced into the molecule in several ways:
Chiral Backbone: Synthesis of analogues with a chiral center on the ethylamine bridge, for example, by starting from a chiral amino alcohol, would create a chiral bidentate ligand.
Atropisomerism: Introduction of bulky substituents at the C7-position of the indazole ring could lead to restricted rotation around the N1-C(ethyl) bond, potentially creating stable atropisomers that are chiral.
Chiral Substituents: Attachment of a chiral moiety to the indazole ring would also render the entire molecule chiral.
Once a chiral version of this compound is obtained, it can be explored in two main areas of asymmetric catalysis:
Chiral Ligand in Transition Metal Catalysis: The chiral ligand can be coordinated to a transition metal to form a chiral catalyst. This catalyst can then be used to induce enantioselectivity in a wide range of reactions, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The steric and electronic properties of the chiral ligand play a crucial role in determining the enantiomeric excess (ee) of the product. Research on the enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis highlights the potential of chiral indazole-containing molecules in asymmetric synthesis. nih.govmit.eduacs.orgnih.govchemrxiv.org
Chiral Organocatalyst: The chiral dimethylamine moiety, potentially in combination with other functional groups on the indazole ring, could act as a chiral organocatalyst. For example, it could be used in asymmetric Michael additions, aldol reactions, or Mannich reactions. The chiral environment created by the catalyst would favor the formation of one enantiomer of the product over the other.
Table 3: Potential Asymmetric Reactions Utilizing Chiral Indazole-Amine Derivatives
| Reaction Type | Catalyst Type | Source of Chirality | Potential Outcome |
| Asymmetric Hydrogenation | Transition Metal Complex | Chiral ligand backbone | Enantiomerically enriched alkanes |
| Asymmetric Allylic Alkylation | Transition Metal Complex | Chiral ligand backbone | Enantiomerically enriched allylic compounds |
| Asymmetric Michael Addition | Organocatalyst | Chiral amine moiety | Enantiomerically enriched carbonyl compounds |
| Asymmetric Aldol Reaction | Organocatalyst | Chiral amine moiety | Enantiomerically enriched β-hydroxy carbonyls |
The development of chiral catalysts based on the this compound scaffold is a promising avenue for future research, with the potential to provide new and efficient tools for the synthesis of enantiomerically pure compounds.
Structure Property Relationships Within the 2 1h Indazol 1 Yl Ethyl Dimethylamine Family
Elucidation of Structural Influences on Acid-Base Properties and pKa Values
The acid-base properties of [2-(1H-indazol-1-yl)ethyl]dimethylamine are primarily determined by the basicity of the tertiary dimethylamino group and the acidic potential of the N-H proton on the indazole ring, although the latter is significantly less acidic. The key structural feature influencing the basicity of the dimethylamino group is its proximity to the indazole ring system.
The basicity of the dimethylamino group is expected to be slightly attenuated compared to a simple alkyldimethylamine. This is due to the electron-withdrawing inductive effect of the nearby aromatic indazole ring. The nitrogen lone pair of the dimethylamino group is therefore less available for protonation. However, this effect is transmitted through a two-carbon ethyl linker, which will dampen the inductive influence.
To illustrate this, we can compare the pKa of the conjugate acid of this compound with that of similar structures. The pKa of the conjugate acid of a typical tertiary amine like triethylamine (B128534) is around 10.75. Due to the electron-withdrawing nature of the indazole ring, the pKa of protonated this compound is likely to be slightly lower.
A hypothetical data table illustrating the expected trend in pKa values is presented below.
| Compound | Structure | Expected pKa of Conjugate Acid | Rationale |
| Triethylamine | (CH₃CH₂)₃N | ~10.75 | Reference tertiary amine |
| This compound | Indazole-CH₂CH₂N(CH₃)₂ | 9.5 - 10.5 | Inductive electron-withdrawing effect of the indazole ring reduces basicity. |
| 2-Phenylethyldimethylamine | Benzene-CH₂CH₂N(CH₃)₂ | ~9.7 | The phenyl group is also electron-withdrawing, providing a reasonable comparison. |
It is important to note that the solvent environment will also play a significant role in the observed pKa value due to differential solvation of the neutral and protonated forms of the molecule.
Correlation Between Molecular Architecture and Electronic/Steric Properties
The molecular architecture of this compound gives rise to specific electronic and steric properties that influence its chemical reactivity and intermolecular interactions.
Electronic Properties:
The electronic properties are dominated by the interplay between the π-system of the indazole ring and the substituents. The indazole ring itself is a 10-π electron aromatic system. nih.gov The N-1 substituted indazole is the thermodynamically more stable tautomer. beilstein-journals.orgnih.gov The distribution of electron density in the indazole ring can be influenced by substituents on the benzene (B151609) portion of the molecule, though in the parent compound, this is not a factor. The dimethylamino group, while primarily basic, does not significantly engage in resonance with the indazole ring due to the insulating ethyl linker.
The primary electronic influence of the indazol-1-yl group on the side chain is its inductive electron-withdrawing effect, as mentioned in the previous section. Conversely, the dimethylaminoethyl group will have a slight electron-donating inductive effect on the indazole ring.
Steric Properties:
Steric hindrance can play a significant role in the reactivity of this compound. The dimethylamino group, with its two methyl groups, creates a cone of steric bulk at the end of the ethyl side chain. This can influence the accessibility of the nitrogen lone pair for reactions or intermolecular interactions.
Furthermore, the junction between the indazole ring and the ethyl side chain is also subject to steric considerations. The planarity of the indazole ring contrasts with the flexibility of the ethyl chain, and the rotational freedom around the N-C and C-C bonds of the side chain will be influenced by the need to avoid steric clashes with the hydrogen atom at position 7 of the indazole ring.
A hypothetical table summarizing the key electronic and steric properties is provided below.
| Property | Feature | Influence |
| Electronic | Indazole π-system | Aromatic character, potential for π-π stacking interactions. |
| Indazol-1-yl group | Inductive electron-withdrawing effect on the side chain. | |
| Dimethylamino group | Basic nitrogen lone pair, slight inductive electron-donating effect on the indazole ring. | |
| Steric | Dimethylamino group | Provides steric bulk, potentially hindering access to the nitrogen lone pair. |
| Ethyl linker | Flexible, allowing for multiple conformations, but rotation is somewhat restricted by the indazole ring. | |
| Indazole ring | Planar and rigid, influencing the spatial arrangement of the side chain. |
Impact of Conformational Preferences on Spectroscopic Signatures and Reactivity
The flexible ethyl linker in this compound allows for a range of conformational isomers. The preferred conformation will be the one that minimizes steric and electronic repulsions. The rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds will determine the spatial relationship between the indazole ring and the dimethylamino group.
These conformational preferences can have a direct impact on the molecule's spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the ethyl bridge will be sensitive to their proximity and orientation relative to the anisotropic magnetic field generated by the aromatic indazole ring. In a "folded" conformation, where the dimethylamino group is brought closer to the indazole ring, an upfield shift (shielding) of the methyl and methylene (B1212753) protons would be expected. In a more "extended" conformation, this effect would be diminished.
The coupling constants between the protons on the ethyl bridge can also provide information about the dihedral angles and thus the preferred conformation, as described by the Karplus equation.
The reactivity of the dimethylamino group can also be influenced by the conformational preferences. A conformation that sterically shields the nitrogen lone pair would be expected to decrease its nucleophilicity and basicity.
A hypothetical table of potential conformers and their expected spectroscopic features is presented below.
| Conformer | Dihedral Angle (N1-C-C-N) | Expected 1H NMR Signature | Expected Reactivity |
| Anti (extended) | ~180° | "Normal" chemical shifts for ethyl protons. | More accessible nitrogen lone pair, higher reactivity. |
| Gauche (folded) | ~60° | Upfield shift of methyl and methylene protons due to proximity to the indazole ring. | Less accessible nitrogen lone pair, lower reactivity. |
Without experimental data, it is difficult to definitively state the dominant conformation in solution. It is likely that a dynamic equilibrium exists between multiple low-energy conformations.
Intermolecular Interactions and Crystal Packing Effects on Chemical Behavior
In the solid state, the chemical behavior of this compound will be heavily influenced by the way the molecules pack in the crystal lattice. The types of intermolecular interactions present will dictate the crystal's melting point, solubility, and even its solid-state reactivity.
The key functional groups capable of participating in intermolecular interactions are:
The indazole ring: The aromatic π-system can participate in π-π stacking interactions with neighboring indazole rings. The C-H bonds on the indazole ring can act as weak hydrogen bond donors.
The dimethylamino group: The nitrogen atom is a hydrogen bond acceptor.
The ethyl linker: The C-H bonds can act as weak hydrogen bond donors.
The specific packing arrangement can affect the chemical behavior by holding the molecules in a fixed orientation. This can either facilitate or hinder certain reactions in the solid state compared to the solution phase where molecules are free to move. For instance, a packing arrangement that brings reactive sites on adjacent molecules into close proximity could enable a solid-state reaction that is not observed in solution.
Analysis tools such as Hirshfeld surface analysis can be used to visualize and quantify the intermolecular contacts in the crystal structure, providing insights into the dominant interactions. nih.govnajah.edu
A hypothetical table summarizing the potential intermolecular interactions is provided below.
| Interaction Type | Participating Groups | Expected Influence on Crystal Packing |
| π-π Stacking | Indazole rings | Promotes a layered or stacked arrangement of molecules. |
| C-H...N Hydrogen Bonding | Indazole C-H or ethyl C-H and dimethylamino N | Can create specific directional interactions, influencing the overall network structure. |
| Van der Waals Forces | All parts of the molecule | Contribute to the overall cohesive energy of the crystal. |
The study of intermolecular interactions is crucial for understanding the properties of crystalline materials and for the rational design of new materials with desired characteristics. mdpi.comias.ac.insemanticscholar.org
Future Directions and Emerging Research Avenues for 2 1h Indazol 1 Yl Ethyl Dimethylamine
Application in Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-substituted indazoles is often complicated by the formation of N-1 and N-2 regioisomers, a challenge that necessitates precise control over reaction conditions to achieve the desired selectivity. beilstein-journals.org Flow chemistry, with its inherent advantages of superior heat and mass transfer, rapid reaction optimization, and enhanced safety, offers a powerful solution to these challenges. mdpi.comresearchgate.net
The adaptation of synthetic routes for [2-(1H-indazol-1-yl)ethyl]dimethylamine to continuous flow processes could lead to significantly improved yields and purity. For instance, the Cadogan reaction for generating the indazole core has been successfully implemented in a flow regime for N-aryl indazoles, suggesting the feasibility of a similar approach for N-alkyl derivatives. mdpi.com A hypothetical flow synthesis of this compound could involve the reaction of a suitable o-nitroaryl precursor with a phosphite (B83602) in a heated microreactor, followed by an in-line purification step.
Furthermore, the integration of flow reactors with automated synthesis platforms, leveraging high-throughput experimentation (HTE), could accelerate the discovery and optimization of synthetic protocols. rsc.orgnih.gov Such platforms enable the rapid screening of a wide range of reaction parameters, including temperature, pressure, reagent stoichiometry, and catalyst loading, to identify the optimal conditions for the selective N-1 alkylation of the indazole core.
Table 1: Illustrative Parameters for Automated Flow Synthesis Optimization of N-1-Alkyl Indazoles
| Parameter | Range | Optimal (Hypothetical) |
| Temperature (°C) | 80 - 200 | 150 |
| Pressure (bar) | 1 - 10 | 5 |
| Residence Time (min) | 1 - 30 | 10 |
| Reagent Equivalence | 1 - 5 | 1.5 |
| Catalyst Loading (mol%) | 0.5 - 5 | 1 |
Investigation of Photochemical and Electrochemical Reactivity Profiles
The exploration of photochemical and electrochemical methods for the synthesis and functionalization of indazole derivatives is a rapidly growing field of interest. nih.govnih.gov These techniques offer alternative, often milder, reaction pathways that can lead to novel chemical transformations.
The photochemical reactivity of this compound could be investigated through irradiation with light of specific wavelengths, potentially in the presence of photosensitizers. This could induce, for example, C-H functionalization on the indazole core or the alkylamine side chain, providing a direct route to more complex derivatives. Photoflow reactors could be employed to enhance the efficiency and scalability of such photochemical transformations. mdpi.com
Electrochemistry provides another avenue for exploring the reactivity of this compound. The electrochemical synthesis of 1H-indazoles via the cyclization of arylhydrazones has been demonstrated, showcasing the potential of this technique for forming the core heterocycle. kfupm.edu.sa Furthermore, the electrochemical behavior of N-substituted indazoles, particularly their reduction and oxidation potentials, can provide valuable insights into their electronic properties and potential applications in areas such as organic electronics or as redox mediators. researchgate.netscispace.combenthamdirect.com Cyclic voltammetry would be a key technique to characterize the redox properties of this compound and identify potential electrochemical transformations.
Table 2: Prospective Electrochemical Parameters for the Study of this compound
| Technique | Parameter | Purpose |
| Cyclic Voltammetry | Scan Rate, Potential Window | Determine oxidation and reduction potentials |
| Controlled Potential Electrolysis | Applied Potential | Selective synthesis of oxidized or reduced species |
| Spectroelectrochemistry | In-situ UV-Vis/IR | Identify and characterize reaction intermediates |
Development of Advanced In-Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for optimizing reaction conditions and ensuring regioselectivity. The development and application of advanced in-situ characterization techniques are paramount in this endeavor.
For instance, the use of in-line spectroscopic methods such as FT-IR, Raman, and NMR spectroscopy within a flow reactor setup can provide real-time monitoring of reactant consumption and product formation. This data is invaluable for rapid process optimization and for elucidating the influence of various parameters on the reaction outcome.
Given the challenge of N-1/N-2 isomerization, in-situ NMR could be particularly powerful in tracking the formation of different isomers under various conditions. nih.gov This would enable a more rational approach to controlling the regioselectivity of the alkylation step in the synthesis of this compound. Computational tools, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model reaction pathways and predict the relative stabilities of different isomers and transition states, further guiding synthetic efforts. nih.govbeilstein-journals.org
Interdisciplinary Research on Novel Chemical Transformations and Applications
The versatile indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govresearchgate.netresearchgate.net Interdisciplinary research collaborations could unveil novel applications for this compound beyond its current scope.
For example, the incorporation of the this compound moiety into larger molecular architectures could lead to the development of new therapeutic agents. The dimethylamine (B145610) group, in particular, can influence the pharmacokinetic properties of a molecule and participate in key binding interactions with biological targets.
Beyond medicinal chemistry, the unique electronic and structural features of this compound could be exploited in the field of materials science. For instance, its potential as a ligand for metal complexes could be explored for applications in catalysis or as building blocks for functional materials with interesting photophysical or electronic properties. The synthesis of novel polymers or coordination compounds incorporating this indazole derivative could open up new avenues for materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(1H-indazol-1-yl)ethyl]dimethylamine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 1H-indazole with a dimethylaminoethyl halide (e.g., chloroethyl-dimethylamine) under basic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Catalysts : Potassium carbonate or sodium hydride facilitates deprotonation of indazole .
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?
- Methodological Answer :
- Crystal growth : Slow evaporation from ethanol or dichloromethane yields suitable single crystals.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with a CCD detector.
- Structure solution : SHELXT automates space-group determination and initial phase estimation .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy, with R-factors < 5% indicating high accuracy .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthesis of this compound derivatives to enhance biological activity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the indazole C5 position to modulate electronic properties .
- Structure-activity relationship (SAR) : Test derivatives in vitro against target proteins (e.g., bromodomains) using fluorescence polarization assays .
- Computational modeling : Density functional theory (DFT) predicts substituent effects on binding affinity .
Q. How do researchers address discrepancies in bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for BRD4 inhibition) and control compounds (e.g., ISOX-DUAL ).
- Data normalization : Express activity as IC50 values relative to a reference inhibitor.
- Statistical analysis : Apply ANOVA to identify significant variations due to experimental conditions (e.g., serum concentration in cell assays) .
Q. What computational approaches are employed to predict the binding affinity of this compound with bromodomains?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the dimethylamine moiety and conserved acetyl-lysine binding pockets in BRD4 .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories .
- Validation : Surface plasmon resonance (SPR) measures experimental Kd values to refine computational predictions .
Data Contradiction and Resolution
Q. How can researchers reconcile conflicting crystallographic data for this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
